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molecular formula C8H3F2NO2 B2725224 5,6-Difluoroisoindoline-1,3-dione CAS No. 83684-73-5

5,6-Difluoroisoindoline-1,3-dione

Cat. No. B2725224
M. Wt: 183.114
InChI Key: MROUYCSLODQSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987256B2

Procedure details

At 130° C., 1.0 g (5.4 mmol) of 4,5-difluorophthalic anhydride was stirred in 6 ml of formamide for 2 h. After cooling, the reaction mixture was then added to ice-cold water. The precipitated yellow solid was filtered off with suction, washed thoroughly with cold water and dried under high vacuum. This gave 744 mg of a white solid (74.8% of theory).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=O)[O:8][C:6](=[O:7])[C:5]2=[CH:11][C:12]=1[F:13].C([NH2:16])=O>>[F:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:11][C:12]=1[F:13])[C:6](=[O:7])[NH:16][C:9]2=[O:8]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=C2C(C(=O)OC2=O)=CC1F
Name
Quantity
6 mL
Type
reactant
Smiles
C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction mixture was then added to ice-cold water
FILTRATION
Type
FILTRATION
Details
The precipitated yellow solid was filtered off with suction
WASH
Type
WASH
Details
washed thoroughly with cold water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
Smiles
FC=1C=C2C(NC(C2=CC1F)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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